molecular formula C21H17FN2O4S B2794464 4-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine CAS No. 823828-42-8

4-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine

Cat. No.: B2794464
CAS No.: 823828-42-8
M. Wt: 412.44
InChI Key: MSMMNVFDZZXHRD-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine is a heterocyclic compound featuring a 1,3-oxazole core substituted at three positions:

  • Position 4: A 4-fluorobenzenesulfonyl group (electron-withdrawing due to the fluorine atom).
  • Position 2: A 4-methylphenyl (para-tolyl) group, contributing steric bulk and lipophilicity.

The compound’s structure suggests applications in medicinal chemistry, particularly as a sulfonamide-based inhibitor or ligand, given the prevalence of sulfonyl and oxazole motifs in bioactive molecules (e.g., kinase inhibitors, antimicrobial agents) .

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(furan-2-ylmethyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4S/c1-14-4-6-15(7-5-14)19-24-21(20(28-19)23-13-17-3-2-12-27-17)29(25,26)18-10-8-16(22)9-11-18/h2-12,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMMNVFDZZXHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of several key functional groups:

  • Fluorobenzenesulfonyl group : Enhances electronic properties and biological activity.
  • Furan ring : Known for its electron-rich nature, which may improve interactions with biological targets.
  • Oxazolamine structure : Contributes to the compound's overall stability and reactivity.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes or receptors. Sulfonamides like this one are known to interfere with bacterial dihydropteroate synthase, an enzyme critical for folate biosynthesis, thus exhibiting antibacterial properties. The presence of the furan moiety may enhance the interaction with biological targets due to its unique electronic characteristics.

Biological Activity Assays

Recent studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Antiproliferative Activity

In vitro assays have shown that similar fluorinated compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 values : Compounds with similar structures demonstrated IC50 values as low as 1.30 μM against HepG2 cells, indicating potent anticancer activity .

Enzyme Inhibition Studies

Research indicates that sulfonamide derivatives can effectively inhibit histone deacetylases (HDACs), which are crucial in cancer progression. In particular:

  • Selectivity : Some derivatives showed selective inhibition of HDAC3 with IC50 values in the nanomolar range .

Case Studies

Several studies have highlighted the biological activity of compounds structurally related to this compound:

StudyCompoundActivityIC50 Value
Chen et al. (2020)N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamideHDAC Inhibition95.48 nM
Chen et al. (2020)FNAAntiproliferative against HepG21.30 μM

Potential Applications

Given its structural features and preliminary findings regarding its biological activity, this compound could serve as a lead compound in drug discovery efforts aimed at developing new anticancer therapies or antibacterial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural similarities with several analogs, differing primarily in substituents and heterocyclic cores. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of 1,3-Oxazole Derivatives

Compound Name Core Structure R4 (Sulfonyl Group) R2 (Aryl Group) R5 (Amine Substituent) Molecular Weight (g/mol) Key References
Target Compound : 4-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine 1,3-Oxazole 4-Fluorophenyl 4-Methylphenyl Furan-2-ylmethyl 412.43*
4-(4-Chlorobenzenesulfonyl)-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine 1,3-Oxazole 4-Chlorophenyl 4-Fluorophenyl None (direct N-aryl) 406.84
2-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine 1,3-Oxazole 4-Methylphenyl 2-Chlorophenyl Furan-2-ylmethyl 428.90
4-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine 1,3-Oxazole 4-Fluorophenyl None (unsubstituted) Pyridin-3-ylmethyl 399.40
2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine 1,3-Thiazole 4-Methylphenyl 4-Chlorophenyl 3-Methoxypropyl 452.95

*Calculated based on molecular formula C20H16FN3O4S.

Key Observations:

Thiazole derivatives (e.g., ) with dual sulfonyl groups exhibit increased molecular weight and steric hindrance, which may reduce solubility .

Aryl Group Variations :

  • The 4-methylphenyl group at position 2 in the target compound offers moderate lipophilicity, contrasting with the electron-deficient 2-chlorophenyl () or unsubstituted analogs () .

Lapatinib (), a dual EGFR/HER2 inhibitor, highlights the therapeutic relevance of furan and sulfonyl motifs in kinase-targeted therapies .

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